N-[2-(butylcarbamoyl)phenyl]-1-(thiophen-2-ylsulfonyl)piperidine-3-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-[2-(BUTYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is a complex organic compound with a unique structure that combines a piperidine ring, a thiophene sulfonyl group, and a butylcarbamoyl phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(BUTYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE typically involves multiple steps, including the formation of the piperidine ring, the introduction of the thiophene sulfonyl group, and the attachment of the butylcarbamoyl phenyl group. Common synthetic routes may include:
Formation of the Piperidine Ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the Thiophene Sulfonyl Group: This step may involve sulfonylation reactions using thiophene sulfonyl chloride and suitable catalysts.
Attachment of the Butylcarbamoyl Phenyl Group: This can be done through carbamoylation reactions using butyl isocyanate and phenyl derivatives.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors may be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(BUTYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents.
Substitution: Various nucleophiles and electrophiles under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.
Scientific Research Applications
N-[2-(BUTYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials and as a catalyst in industrial processes.
Mechanism of Action
The mechanism of action of N-[2-(BUTYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
N-[2-(BUTYLCARBAMOYL)PHENYL]THIOPHENE-2-CARBOXAMIDE: A similar compound with a thiophene carboxamide group instead of a thiophene sulfonyl group.
N-[2-(BUTYLCARBAMOYL)PHENYL]-1-(2,2-DIMETHYLPROPANOL)-4-PIPERIDINECARBOXAMIDE: A compound with a different substituent on the piperidine ring.
Uniqueness
N-[2-(BUTYLCARBAMOYL)PHENYL]-1-(THIOPHENE-2-SULFONYL)PIPERIDINE-3-CARBOXAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various research and industrial applications.
Properties
Molecular Formula |
C21H27N3O4S2 |
---|---|
Molecular Weight |
449.6 g/mol |
IUPAC Name |
N-[2-(butylcarbamoyl)phenyl]-1-thiophen-2-ylsulfonylpiperidine-3-carboxamide |
InChI |
InChI=1S/C21H27N3O4S2/c1-2-3-12-22-21(26)17-9-4-5-10-18(17)23-20(25)16-8-6-13-24(15-16)30(27,28)19-11-7-14-29-19/h4-5,7,9-11,14,16H,2-3,6,8,12-13,15H2,1H3,(H,22,26)(H,23,25) |
InChI Key |
CYRNYENNILSUJT-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNC(=O)C1=CC=CC=C1NC(=O)C2CCCN(C2)S(=O)(=O)C3=CC=CS3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.